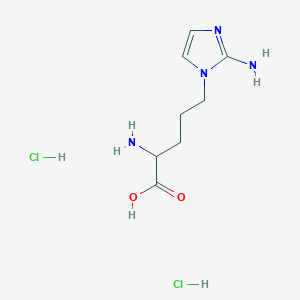![molecular formula C11H24Cl2N2O2 B6602849 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride CAS No. 2059970-87-3](/img/structure/B6602849.png)
1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride (AMPD) is a synthetic compound that has been used in a variety of scientific research applications in recent years. It is a relatively new compound, but it has already shown promise in a range of areas.
科学的研究の応用
1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system. It has also been used to study the effects of various drugs on the cardiovascular system. Additionally, it has been used to study the effects of various drugs on the immune system. It has also been used to study the effects of various drugs on the endocrine system.
作用機序
The mechanism of action of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride is not fully understood. However, it is believed to act as an agonist at the G-protein coupled receptor (GPCR). It is thought to bind to the GPCR and activate a G-protein, which then signals downstream pathways to produce a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride are not fully understood. However, it is thought to have a variety of effects on the body. It has been shown to have an effect on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have an effect on the release of hormones such as cortisol and adrenaline. Additionally, it has been shown to have an effect on the production of cytokines and other immune system molecules.
実験室実験の利点と制限
One of the main advantages of using 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride for lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, which makes it ideal for long-term studies. However, there are some limitations to using 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride for lab experiments. For example, it is not known whether it can cross the blood-brain barrier, which limits its use in studies of the central nervous system. Additionally, it is not known whether it is metabolized by the body, which limits its use in studies of drug metabolism.
将来の方向性
There are a number of potential future directions for research involving 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine whether it can cross the blood-brain barrier and whether it is metabolized by the body. Additionally, further research is needed to determine the optimal conditions for synthesizing 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride and to explore potential applications in drug development. Additionally, further research is needed to explore potential applications in the treatment of various medical conditions. Finally, further research is needed to explore potential side effects and toxicity of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride.
合成法
The synthesis of 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride is a relatively straightforward process that involves the reaction of 4-aminomethylpiperidine-4-ol and oxalyl chloride. The reaction yields 1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride as the main product. The reaction is usually carried out in an inert atmosphere at a temperature of around 0°C. The reaction is typically carried out in the presence of an aqueous solution of an acid such as hydrochloric acid or sulfuric acid. The reaction is usually complete within one hour.
特性
IUPAC Name |
1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c12-9-11(3-7-15-8-4-11)13-5-1-10(14)2-6-13;;/h10,14H,1-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGZJWLQOOHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2(CCOCC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-methyl-1H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6602767.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)


![2-methanesulfonyl-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6602802.png)
![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)





![3-{[(piperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B6602850.png)

